6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one
Description
6-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is a synthetic chromenone derivative characterized by a chloro group at the 6-position and a 4-methylpiperazine-linked carbonyl group at the 2-position. Chromenones, or coumarin analogs, are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
Molecular Formula |
C15H15ClN2O3 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
6-chloro-2-(4-methylpiperazine-1-carbonyl)chromen-4-one |
InChI |
InChI=1S/C15H15ClN2O3/c1-17-4-6-18(7-5-17)15(20)14-9-12(19)11-8-10(16)2-3-13(11)21-14/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
XGJDGJRDFYJIDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 4-methylpiperazine.
Formation of Intermediate: The 6-chlorochromone is reacted with 4-methylpiperazine under controlled conditions to form an intermediate compound.
Carbonylation: The intermediate is then subjected to carbonylation reactions to introduce the carbonyl group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of chromone oxides.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Key Structural Features :
- Chromen-4-one core : Provides a planar aromatic system conducive to π-π stacking and hydrophobic interactions.
- (4-Methylpiperazin-1-yl)carbonyl group (C2) : Introduces a flexible, nitrogen-rich substituent that may modulate solubility and target binding .
Structural Analogues and Substituent Effects
Chromenone derivatives with modifications in substituent type, position, or piperazine functionalization exhibit distinct chemical and biological profiles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Impact of Substituent Modifications
- Piperazine Functionalization: Methyl vs. Ethyl ( vs. 4-Methoxyphenyl Addition (): The methoxy group introduces electron-donating effects, improving binding to aromatic receptors (e.g., serotonin receptors) and boosting antimicrobial efficacy .
Positional Effects :
- C2 Carbonyl vs. C8 Methylpiperazine (Target vs. ) : The C2 carbonyl may favor hydrogen bonding with catalytic residues in enzymes (e.g., kinases), whereas C8 substituents could sterically hinder interactions .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP | ~2.1 (predicted) | 2.8 | 3.5 |
| Water Solubility | Low | Moderate | Low |
| Hydrogen Bond Acceptors | 6 | 7 | 6 |
Biological Activity
6-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is with a molecular weight of 306.75 g/mol. The compound features a chromenone core substituted with a chloro group and a piperazine derivative, which significantly influences its biological properties.
Anticancer Activity
Research indicates that derivatives of chromenone structures often exhibit anticancer properties. For instance, studies involving similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study synthesized several coumarin derivatives and evaluated their activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, finding promising results in terms of cell cycle arrest and apoptosis induction .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one | MCF-7 | TBD | Apoptosis induction |
| Similar Coumarin Derivative | A549 | 23 | G2/M arrest |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of chromenone derivatives, particularly against neurodegenerative diseases such as Alzheimer's. Compounds designed based on the chromenone scaffold have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. For instance, modified derivatives exhibited IC50 values significantly lower than established drugs like rivastigmine, indicating their potential as multitarget-directed ligands for neuroprotection .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| 6-Chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one | TBD | TBD |
| Rivastigmine | 0.69 | 0.62 |
The mechanisms underlying the biological activities of 6-chloro-2-[(4-methylpiperazin-1-yL)carbonyl]-4H-chromen-4-one are multifaceted:
- Cell Cycle Arrest : Compounds similar to this chromenone have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation in cancer cells.
- Apoptosis Induction : Induction of apoptosis has been observed in various cell lines treated with related compounds, suggesting a common mechanism for anticancer activity.
- Enzyme Inhibition : The inhibition of AChE and BuChE by chromenone derivatives suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission.
Case Studies
A case study involving a series of synthesized coumarin derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis analysis, confirming that structural optimization is crucial for enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
